

Application Notes and Protocols: *cis*-Dichlorobis(triethylphosphine)platinum(II) Catalyzed Reactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

[Get Quote](#)

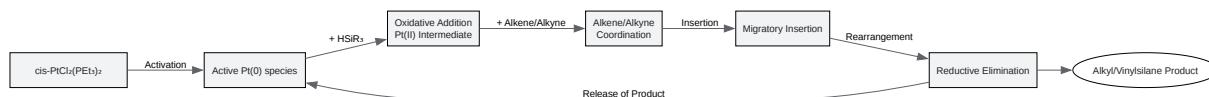
For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(triethylphosphine)platinum(II), with the chemical formula cis - $[\text{PtCl}_2(\text{P}(\text{C}_2\text{H}_5)_3)_2]$, is a square planar platinum(II) complex that has demonstrated utility as a catalyst in organic synthesis. This document provides an overview of its primary application in hydrosilylation reactions, including substrate scope, and detailed experimental protocols. The information is intended to guide researchers in leveraging this catalyst for the synthesis of organosilicon compounds, which are valuable intermediates in medicinal chemistry and materials science.

Core Application: Hydrosilylation of Alkenes and Alkynes

The principal catalytic application of **cis-dichlorobis(triethylphosphine)platinum(II)** and related platinum(II) complexes is the hydrosilylation of unsaturated carbon-carbon bonds, specifically in alkenes and alkynes. This reaction involves the addition of a silicon-hydride (Si-H) bond across a double or triple bond, leading to the formation of alkyl- and vinylsilanes, respectively. These products are versatile synthetic intermediates.


General Reaction Schemes:

Hydrosilylation of Alkenes:

Hydrosilylation of Alkynes:

Reaction Mechanism: The Chalk-Harrod Mechanism

The catalytic cycle for platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism provides a framework for understanding the catalyst's activity and the observed product distributions.

[Click to download full resolution via product page](#)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Substrate Scope and Quantitative Data

While extensive substrate scope tables specifically for **cis-dichlorobis(triethylphosphine)platinum(II)** are not readily available in consolidated form, data from related platinum-phosphine catalysts and general principles of platinum-catalyzed hydrosilylation allow for a predictive understanding of its reactivity. The following tables summarize the expected reactivity based on analogous systems.

Hydrosilylation of Alkynes

Platinum catalysts generally favor the syn-addition of the hydrosilane to the alkyne, resulting in the (E)-vinylsilane as the major stereoisomer. The regioselectivity between the α - (Markovnikov) and β - (anti-Markovnikov) adducts is influenced by the steric and electronic properties of both the alkyne and the silane.

Table 1: Representative Hydrosilylation of Phenylacetylene with Various Silanes*

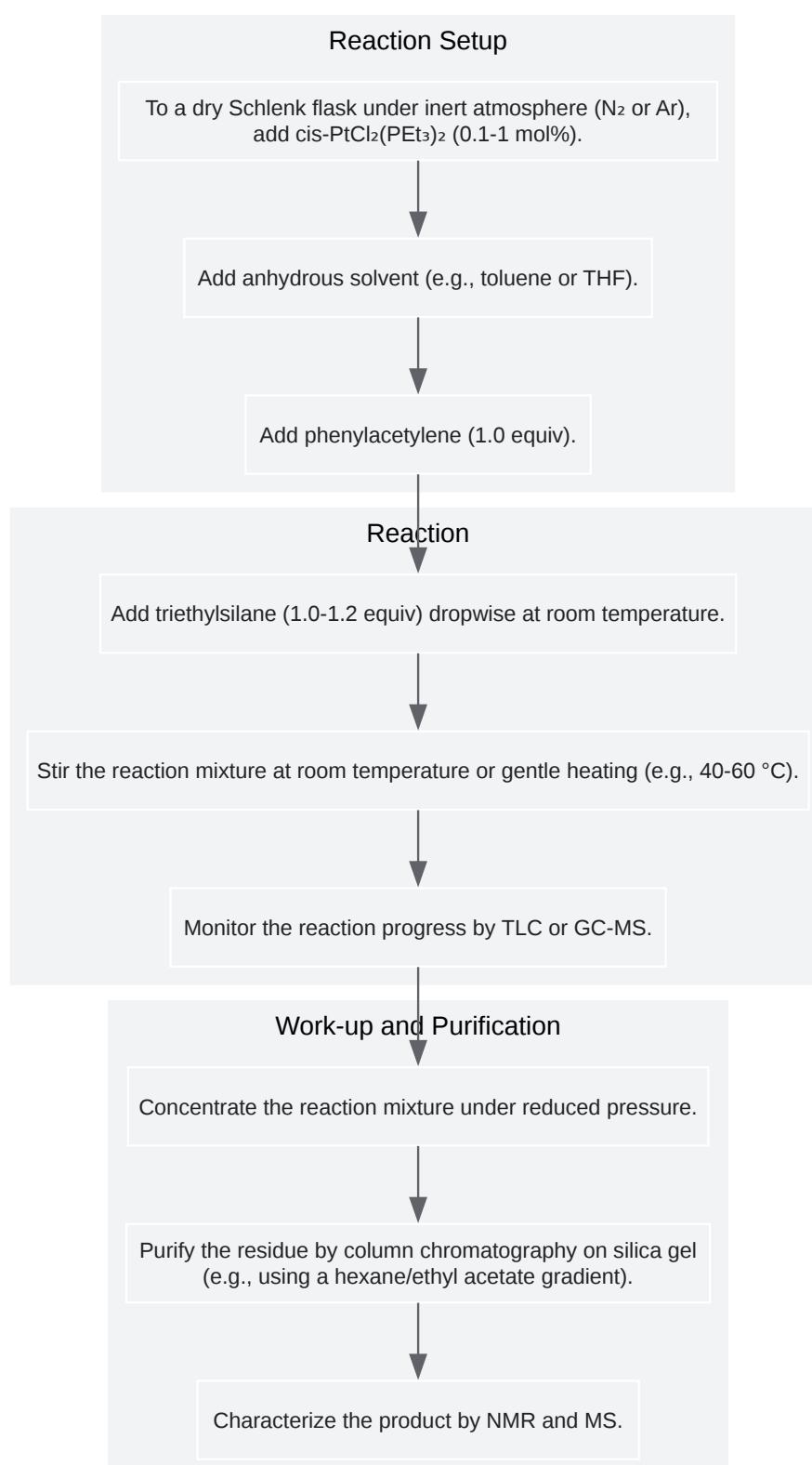
Entry	Silane ($R_3'SiH$)	Product(s)	Ratio ($\alpha:\beta$)	Yield (%)
1	Triethylsilane (Et_3SiH)	$\alpha + \beta-(E)$	Varies	High
2	Trimethoxysilane ($(MeO)_3SiH$)	$\alpha + \beta-(E)$	Varies	High
3	Triethoxysilane ($(EtO)_3SiH$)	$\alpha + \beta-(E)$	Varies	High
4	Methyldiphenylsilane ($MePh_2SiH$)	$\alpha + \beta-(E)$	Varies	High

*Data is representative of typical platinum-phosphine catalyzed reactions and may vary with **cis-dichlorobis(triethylphosphine)platinum(II)**.

Hydrosilylation of Alkenes

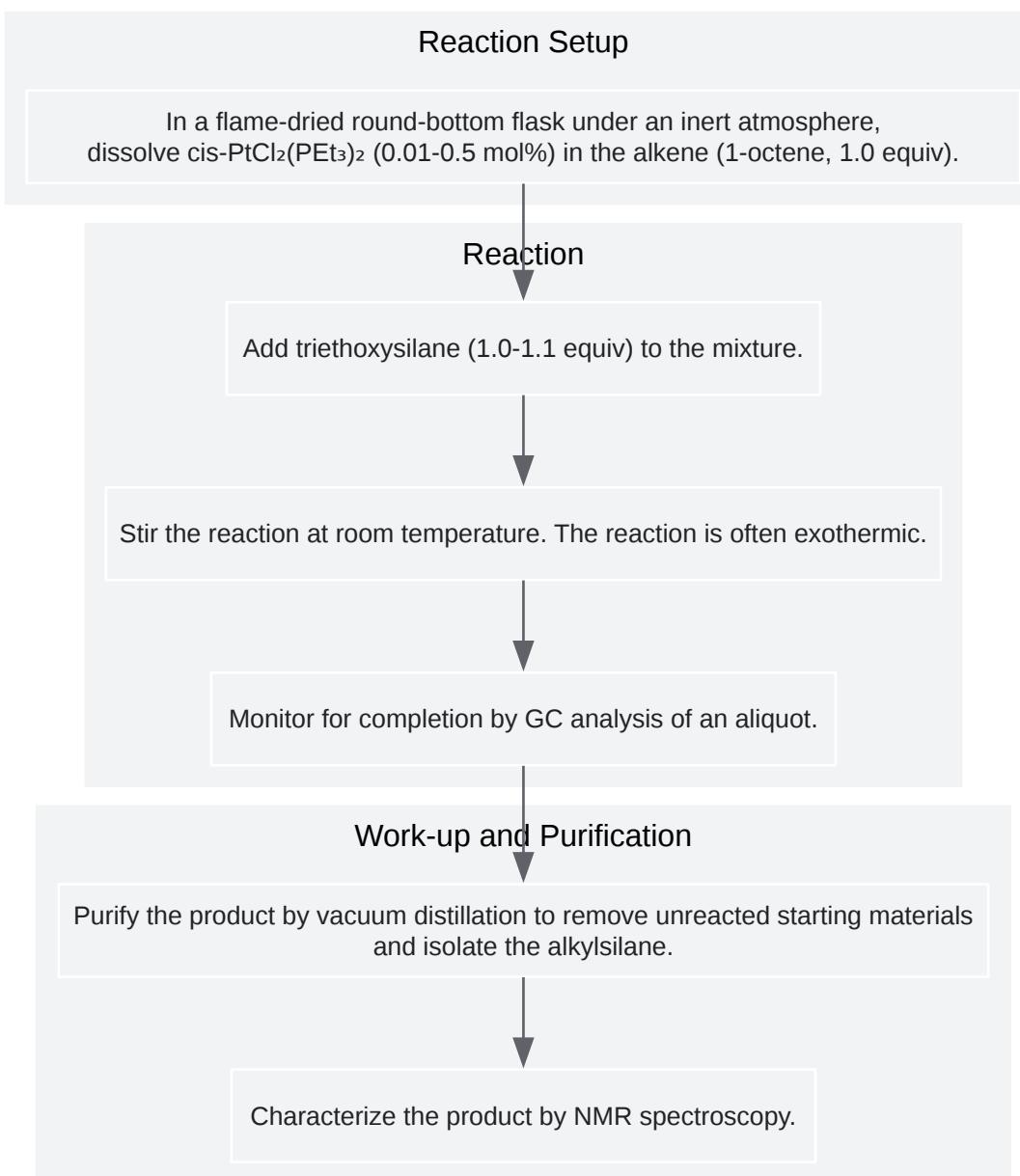
The hydrosilylation of terminal alkenes with platinum catalysts typically proceeds with high regioselectivity to afford the anti-Markovnikov addition product (the linear alkylsilane).

Table 2: Representative Hydrosilylation of Terminal Alkenes with Triethylsilane*


Entry	Alkene	Product	Yield (%)
1	1-Octene	1-(Triethylsilyl)octane	>95
2	Styrene	(2- Phenylethyl)triethylsila ne	>95
3	Allyl Glycidyl Ether	(3- (Glycidyloxy)propyl)tri ethylsilane	>90
4	Vinyltrimethoxysilane	1,2- Bis(trimethoxysilyl)ethane	>90

*Data is representative of typical platinum-phosphine catalyzed reactions and may vary with **cis-dichlorobis(triethylphosphine)platinum(II)**.

Experimental Protocols


The following are general protocols for the hydrosilylation of an alkyne and an alkene using a platinum catalyst. These should be adapted and optimized for specific substrates and silanes when using **cis-dichlorobis(triethylphosphine)platinum(II)**.

Protocol 1: Hydrosilylation of Phenylacetylene with Triethylsilane

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the hydrosilylation of an alkyne.

Protocol 2: Hydrosilylation of 1-Octene with Triethoxysilane

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the hydrosilylation of an alkene.

Safety and Handling

cis-Dichlorobis(triethylphosphine)platinum(II) is a platinum compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

cis-Dichlorobis(triethylphosphine)platinum(II) is a competent catalyst for the hydrosilylation of alkenes and alkynes, providing access to valuable organosilicon compounds. While specific quantitative data for this catalyst is dispersed in the literature, the general principles of platinum-catalyzed hydrosilylation, along with the provided protocols, offer a solid foundation for its application in synthetic organic chemistry. Researchers are encouraged to perform optimization studies for their specific substrates to achieve the best results.

- To cite this document: BenchChem. [Application Notes and Protocols: **cis-Dichlorobis(triethylphosphine)platinum(II) Catalyzed Reactions**]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081013#substrate-scope-for-cis-dichlorobis-triethylphosphine-platinum-ii-catalyzed-reactions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com